molecular formula C7H7N3 B085475 3-甲基-[1,2,4]三唑并[4,3-a]吡啶 CAS No. 1004-65-5

3-甲基-[1,2,4]三唑并[4,3-a]吡啶

货号: B085475
CAS 编号: 1004-65-5
分子量: 133.15 g/mol
InChI 键: XKXVBWLYSGMTCK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Methyl-[1,2,4]triazolo[4,3-a]pyridine, also known as 3-MeTAP, is a heterocyclic compound with a fused five-member ring structure. It is a derivative of the pyridine family and is composed of nitrogen, sulfur, and carbon atoms. It is a colorless, odorless, and crystalline solid at room temperature. 3-MeTAP has been investigated for its potential applications in a variety of scientific fields, including organic synthesis, medicinal chemistry, and material science.

科学研究应用

抗真菌应用

三唑衍生物,包括3-甲基-[1,2,4]三唑并[4,3-a]吡啶,因其抗真菌特性而被广泛研究 . 这些化合物可以通过干扰麦角甾醇的合成来抑制各种真菌病原体的生长,麦角甾醇是真菌细胞膜的关键成分。 这使得它们在开发新型抗真菌剂方面具有价值,特别是在对抗日益严重的耐药性方面。

抗菌活性

三唑化合物的抗菌潜力非常大,因为它们能够靶向并破坏细菌细胞过程 . 研究表明,这些分子对革兰氏阳性和革兰氏阴性细菌都有效,这对于解决多重耐药菌株的挑战至关重要。

抗癌研究

三唑类,包括3-甲基-[1,2,4]三唑并[4,3-a]吡啶,因其抗癌活性而被探索 . 它们可以作用于参与癌细胞增殖和存活的各种途径,使它们成为开发新型抗癌药物的有希望的候选药物。

抗病毒特性

三唑类化合物的结构多样性使其能够针对抗病毒应用进行定制 . 它们可以被设计为通过靶向病毒生命周期中必不可少的特定蛋白质或酶来抑制病毒复制。 这种适应性在针对新出现的病毒威胁快速开发抗病毒药物方面特别有用。

降血糖作用

三唑衍生物已显示出治疗糖尿病的潜力 . 它们可以调节参与葡萄糖代谢的酶的活性,为糖尿病患者血糖水平的管理提供了一种新方法。

神经保护作用

研究表明三唑类化合物可能具有神经保护特性 . 它们可能在治疗神经退行性疾病中发挥作用,通过保护神经元免受损害并改善认知功能。

抗炎和止痛用途

三唑类的抗炎和止痛作用已有充分的文献记载 . 这些化合物可以抑制促炎细胞因子和介质的产生,从而缓解各种疾病中的疼痛和炎症。

属性

IUPAC Name

3-methyl-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-6-8-9-7-4-2-3-5-10(6)7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXVBWLYSGMTCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50290398
Record name 3-methyl-[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50290398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004-65-5
Record name 1004-65-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68458
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-methyl-[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50290398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-1,2,4-triazolo[4,3-a]pyridine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H8Y5P98VZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine
Reactant of Route 2
Reactant of Route 2
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine
Reactant of Route 3
Reactant of Route 3
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine
Reactant of Route 4
Reactant of Route 4
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine
Reactant of Route 5
Reactant of Route 5
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine
Reactant of Route 6
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine
Customer
Q & A

Q1: How does 3-methyl-[1,2,4]triazolo[4,3-a]pyridine interact with p38 MAP kinase, and what are the potential downstream implications of this interaction?

A1: The research highlights that 3-methyl-[1,2,4]triazolo[4,3-a]pyridine acts as a potent inhibitor of p38 MAP kinase. [] It achieves this by mimicking the hydrogen-bond acceptor function of the benzimidazolone nucleus found in known p38 inhibitors. Unexpectedly, the triazole group in this compound acts as a dual hydrogen bond acceptor within the p38α active site. [] This dual interaction induces a shift in the crossover connection of the p38α structure. []

Q2: The study mentions calculated descriptors for hydrophobic and pi-pi interaction capacities. How did these descriptors contribute to understanding the potency of 3-methyl-[1,2,4]triazolo[4,3-a]pyridine as a p38 MAP kinase inhibitor?

A2: The researchers utilized computational chemistry approaches to calculate various molecular descriptors, including those related to hydrophobic interactions and pi-pi stacking capabilities. [] These calculations provided insights into how strongly 3-methyl-[1,2,4]triazolo[4,3-a]pyridine could interact with the p38 MAP kinase active site through these non-covalent interactions. The study found a strong correlation between these calculated descriptors, particularly those describing hydrophobic and pi-pi interactions, and the experimentally determined potency of the compound. [] This suggests that optimizing these specific interactions could be a valuable strategy for designing even more potent p38 MAP kinase inhibitors based on the 3-methyl-[1,2,4]triazolo[4,3-a]pyridine scaffold.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。